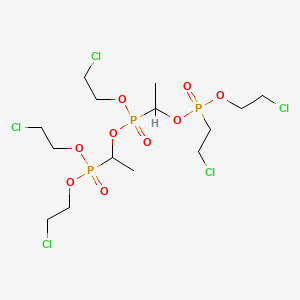
5-Ethoxy-2-methylpyridine
Übersicht
Beschreibung
5-Ethoxy-2-methylpyridine is an organic compound with the formula (C2H5)(CH3)C5H3N . It is a colorless liquid . It is one of several isomeric pyridines with this formula .
Molecular Structure Analysis
The molecular formula of 5-Ethoxy-2-methylpyridine is C8H11NO . The exact mass is 137.084064 g/mol .Physical And Chemical Properties Analysis
5-Ethoxy-2-methylpyridine is a colorless liquid . The molecular formula is C8H11NO and the exact mass is 137.084064 g/mol .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
5-Ethoxy-2-methylpyridine (EOP) has been studied for its impact on the performance of dye-sensitized solar cells. EOP, used as an electrolyte additive, showed a shift in the flatband potential of the TiO2 electrode. This shift improved the open-circuit photovoltage of the solar cells by affecting the interfacial recombination at the TiO2 electrode/dye/electrolyte interfaces. The overall effect was an improvement in the efficiency of dye-sensitized solar cells (Yin et al., 2008).
Synthesis of Organic Compounds
5-Ethoxy-2-methylpyridine has been involved in the synthesis of various organic compounds. For instance, it played a role in the synthesis of 4-norpyridoxine, an important intermediate in organic chemistry. The process involved the heterodiene condensation of 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one, leading to the formation of 3-hydroxy-2-methylpyridine-5-carbaldehyde (Chekhun et al., 1974).
Medicinal Chemistry
In medicinal chemistry, compounds derived from 5-ethoxy-2-methylpyridine have been explored. For example, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, useful in treating asthma, was developed using a derivative of 5-ethoxy-2-methylpyridine. This compound showed promising results in both preclinical and clinical trials (Stock et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds also employs 5-ethoxy-2-methylpyridine derivatives. For instance, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, a compound with potential applications in materials science and organic electronics, was synthesized using a derivative of 5-ethoxy-2-methylpyridine (Linsha, 2015).
Catalysis
In the field of catalysis, 5-ethyl-2-methylpyridine (EMP), a compound related to 5-ethoxy-2-methylpyridine, has been synthesized under high pressure using zeolites. This method demonstrated high conversion and selectivity, showing the potential of related pyridine derivatives in catalytic processes (Mohan et al., 2009).
Safety and Hazards
5-Ethoxy-2-methylpyridine is toxic if swallowed and very toxic in contact with skin . It is irritating to eyes, respiratory system, and skin . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .
Zukünftige Richtungen
A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Eigenschaften
IUPAC Name |
5-ethoxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMXIHKQNXHCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341452 | |
| Record name | 5-Ethoxy-2-methyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-methylpyridine | |
CAS RN |
55270-48-9 | |
| Record name | 5-Ethoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55270-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-2-methyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)





